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Compound of Interest

Compound Name: AZD1940

Cat. No.: B1665937 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the central nervous system (CNS) side effects

of AZD1940 observed in human clinical trials. The following troubleshooting guides and

frequently asked questions (FAQs) address potential issues and provide insights into the

experimental assessment of this compound.

Frequently Asked Questions (FAQs)
Q1: What were the most frequently reported CNS and related systemic side effects of

AZD1940 in human clinical trials?

A1: In a study involving patients undergoing third molar surgical removal, a single oral dose of

800 µg of AZD1940 resulted in several adverse events. The most common were postural

dizziness, nausea, hypotension, and headache.[1][2] These events were generally reported as

mild to moderate in intensity.[1]

Q2: Did AZD1940 produce subjective psychoactive effects in humans?

A2: Yes, despite being designed as a peripherally acting cannabinoid agonist, AZD1940
produced mild, dose-dependent subjective cannabinoid effects.[3][4][5] Clinical trial participants

reported statistically significant increases in feelings of being "sedated" and "high" compared to

placebo.[1][3]

Q3: How were the subjective CNS effects of AZD1940 quantitatively assessed in clinical trials?
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A3: The subjective CNS effects of AZD1940 were assessed using the Visual Analog Mood

Scale (VAMS).[1][3] This scale allows participants to rate their feelings on a continuous line

between two endpoints (e.g., "not at all high" to "extremely high"). The VAMS was used to

measure feelings such as being 'stimulated', 'high', 'anxious', 'sedated', or 'down'.[3][5]

Q4: At what doses were the CNS side effects of AZD1940 observed?

A4: CNS effects were observed at oral doses of 400 µg and 800 µg in healthy male volunteers.

[3] The effects were found to be dose-dependent.[3][4] The 800 µg dose was identified as the

highest well-tolerated single dose in an earlier study.[1]

Q5: What was the intended mechanism of action for AZD1940, and why were CNS effects

unexpected?

A5: AZD1940 was developed as a peripherally selective cannabinoid agonist, targeting CB1

and CB2 receptors.[6] The intention was to provide pain relief without the psychoactive effects

associated with central CB1 receptor activation.[4] Animal studies had suggested good

peripheral selectivity.[6] However, in human clinical trials, the drug produced unexpected side

effects associated with central cannabinoid activity, which ultimately contributed to the

discontinuation of its development.[6]

Troubleshooting Guides
Issue: Unexpected psychoactive or CNS-related adverse events observed in a preclinical or

clinical study with a peripherally restricted cannabinoid agonist.

This guide provides a logical workflow to investigate and understand the potential causes of

such unexpected effects.
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Troubleshooting Actions

Unexpected CNS side effects observed
(e.g., dizziness, sedation, 'high')

Step 1: Verify Compound Identity and Purity

Step 2: Review Dosing and Administration

Compound confirmed

Analytical chemistry to confirm
identity, purity, and stability.

Step 3: Assess Blood-Brain Barrier Penetration

Dosing is accurate

Confirm dose calculations, formulation,
and route of administration.

Consider potential for overdose.

Step 4: Investigate Metabolite Activity

BBB penetration confirmed
or suspected

Conduct preclinical studies (e.g., PET imaging,
brain tissue concentration measurements)

to quantify CNS exposure.

Step 5: Evaluate Off-Target Effects

Metabolites are
centrally active

Profile metabolites for CNS penetration
and activity at cannabinoid and

other CNS receptors.

Conclusion: Re-evaluate Peripheral Selectivity
and Clinical Viability

Off-target CNS
activity identified

Screen the compound against a panel of CNS
receptors and channels to identify

unintended interactions.

Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected CNS side effects.
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Data Summary
Table 1: Frequency of Most Common Adverse Events with AZD1940 (800 µg)

Adverse Event Percentage of Subjects Reporting (%)

Postural Dizziness 80%

Nausea 26%

Hypotension 21%

Headache 13%

Data from a study in patients undergoing lower third molar surgical removal.[1]

Experimental Protocols
Assessment of Subjective Cannabinoid Effects using Visual Analog Mood Scale (VAMS)

This protocol outlines the methodology used in clinical trials to quantify the subjective CNS

effects of AZD1940.

Objective: To measure subjective feelings that may be altered by a centrally acting drug.

Materials:

Visual Analog Mood Scale (VAMS) questionnaires. These are typically 100 mm lines with

descriptive anchors at each end (e.g., "Not at all sedated" to "Extremely sedated").

A quiet, controlled environment for assessment.

Procedure:

Baseline Assessment: Before administration of the study drug (AZD1940 or placebo),

participants are asked to complete the VAMS to establish a baseline.

Questionnaire Items: Participants rate their current state on several scales, including, but not

limited to:
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"Stimulated"

"High"

"Anxious"

"Sedated"

"Down"[3][5]

Post-Dosing Assessments: At specified time points after drug administration (e.g., up to 24

hours), participants complete the VAMS again.[3]

Data Collection: The distance from the "zero" end of the line to the participant's mark is

measured in millimeters to provide a quantitative score (0-100) for each item.

Data Analysis: The change from baseline in VAMS scores is calculated for each post-dosing

time point. Statistical comparisons are then made between the AZD1940 and placebo

groups to determine if there are significant drug-induced effects.

VAMS Assessment Protocol

Participant Recruitment Baseline VAMS
Assessment (T=0)

Drug Administration
(AZD1940 or Placebo)

Post-Dosing VAMS
Assessments (T=x)

Data Analysis:
Change from Baseline

Report of Subjective
CNS Effects

Click to download full resolution via product page

Caption: Experimental workflow for VAMS assessment.

Signaling Pathways
Intended vs. Observed Activity of AZD1940

AZD1940 was designed to act on peripheral cannabinoid receptors to achieve analgesia

without CNS side effects. However, clinical findings indicated central activity. This diagram

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23324098/
https://www.researchgate.net/publication/234156718_Evaluation_of_analgesic_efficacy_and_psychoactive_effects_of_AZD1940_a_novel_peripherally_acting_cannabinoid_agonist_in_human_capsaicin-induced_pain_and_hyperalgesia
https://pubmed.ncbi.nlm.nih.gov/23324098/
https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://www.benchchem.com/product/b1665937?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://www.benchchem.com/product/b1665937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


illustrates the intended peripheral pathway versus the observed central effects.

Intended Peripheral Action Observed Central Effects

AZD1940
(Oral Administration)

Peripheral CB1/CB2 Receptors
(e.g., on sensory neurons)

Agonist

Analgesia
(Pain Relief)

Signal Transduction

AZD1940

Blood-Brain Barrier

Unexpected
Penetration

Central CB1 Receptors
(in the brain)

CNS Side Effects
(Dizziness, Sedation, 'High')

Signal Transduction

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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